
1H-indole-2,4-dicarboxylic acid
Overview
Description
1H-Indole-2,4-dicarboxylic acid is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its two carboxylic acid groups positioned at the 2 and 4 locations on the indole ring. Indole derivatives are significant in various biological and chemical contexts due to their presence in natural products and pharmaceuticals .
Mechanism of Action
Target of Action
1H-Indole-2,4-dicarboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . One specific target that has been identified is the HIV-1 integrase . This enzyme plays a critical role in the viral replication process, inserting a double-stranded viral DNA copy of the viral RNA genome into the host genome .
Mode of Action
The compound has been shown to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function, inhibiting the integration of the viral DNA into the host genome .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Pharmacokinetics
It has been suggested that indole derivatives generally have high gastrointestinal absorption
Result of Action
The result of the action of this compound is the inhibition of the strand transfer of HIV-1 integrase, which disrupts the viral replication process . This can potentially lead to a decrease in the viral load in the body.
Action Environment
The action of this compound, like many other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, such as the presence of other metabolites or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-2,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. For instance, the use of ruthenium(II)-catalyzed tandem ortho-C–H functionalization reactions has been reported for synthesizing various indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2,4-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced forms of the compound .
Scientific Research Applications
1H-Indole-2,4-dicarboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group at the 3 position.
1H-Indole-2-carboxylic acid: Similar structure but with only one carboxylic acid group at the 2 position.
1H-Indole-5-carboxylic acid: Carboxylic acid group at the 5 position.
Uniqueness: 1H-Indole-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1H-indole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRSEVKSZQWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564762 | |
| Record name | 1H-Indole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-96-9 | |
| Record name | 1H-Indole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


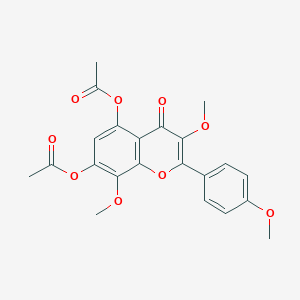


![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)




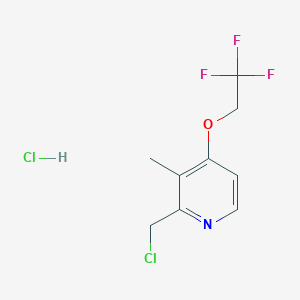

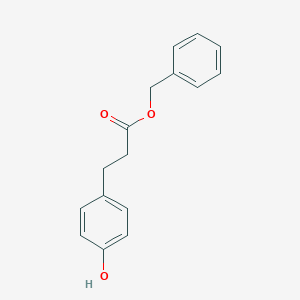
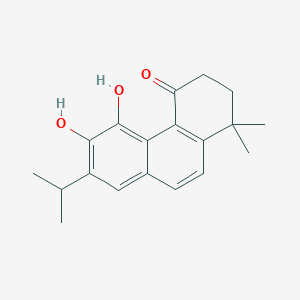
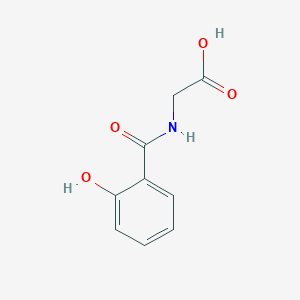
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
